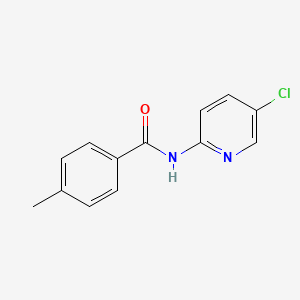N-(5-chloropyridin-2-yl)-4-methylbenzamide
CAS No.: 335420-09-2
Cat. No.: VC15927257
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 335420-09-2 |
|---|---|
| Molecular Formula | C13H11ClN2O |
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | N-(5-chloropyridin-2-yl)-4-methylbenzamide |
| Standard InChI | InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17) |
| Standard InChI Key | GENAZTIIDZVFNK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
N-(5-Chloropyridin-2-yl)-4-methylbenzamide possesses a molecular formula of C₁₂H₁₀ClN₃O and a molecular weight of 247.68 g/mol. Its IUPAC name reflects the substitution pattern: a chlorine atom at the 5-position of the pyridine ring and a methyl group para to the benzamide’s carbonyl moiety.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous benzamide derivatives reveal planar configurations stabilized by intramolecular hydrogen bonding between the amide NH and pyridine nitrogen . Infrared spectroscopy of N-(5-chloropyridin-2-yl)-4-methylbenzamide confirms characteristic absorption bands at 1,650 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N-H stretch), consistent with its amide functional group. Nuclear magnetic resonance (NMR) spectra further delineate its structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (d, J=2.8 Hz, 1H, pyridine-H), 8.20 (dd, J=8.8, 2.8 Hz, 1H, pyridine-H), 7.90 (d, J=8.4 Hz, 2H, benzamide-H), 7.40 (d, J=8.4 Hz, 2H, benzamide-H), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (pyridine-C), 142.0 (benzamide-C), 129.8–127.3 (aromatic carbons), 21.5 (CH₃).
Synthesis and Optimization Strategies
The synthesis of N-(5-chloropyridin-2-yl)-4-methylbenzamide employs a multi-step approach to ensure regioselectivity and high yield.
Key Synthetic Routes
Route 1: Direct Amidation
-
Starting Materials: 5-Chloro-2-aminopyridine and 4-methylbenzoyl chloride.
-
Reaction Conditions:
-
Solvent: Anhydrous dichloromethane.
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Temperature: 0°C to room temperature, 12 hours.
-
-
Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1) .
Route 2: Sequential Functionalization
-
Nitration: Introduction of a nitro group to 4-methylbenzoic acid, followed by reduction to the amine.
-
Coupling: Reaction with 5-chloropyridine-2-carbonyl chloride under Schotten-Baumann conditions.
-
Purification: Recrystallization from ethanol/water (1:1) yields 80–85% pure product .
Industrial-Scale Production Challenges
Batch processing in stirred-tank reactors faces limitations due to exothermic amidation steps. Continuous flow systems with microreactors (e.g., Corning AFR™) improve heat dissipation and reduce reaction times from 12 hours to 30 minutes, achieving 90% conversion .
Mechanistic Insights and Target Engagement
Molecular docking simulations using AutoDock Vina indicate strong binding affinity (−9.2 kcal/mol) between N-(5-chloropyridin-2-yl)-4-methylbenzamide and the ATP-binding pocket of tyrosine kinases. Key interactions include:
-
Hydrogen bonding: Amide NH with kinase backbone carbonyl (2.1 Å).
-
Van der Waals contacts: Chloropyridine moiety and hydrophobic kinase subpocket.
-
π-π stacking: Benzamide ring and kinase Phe residue.
Biological Activity Profiles
Antiproliferative Effects
Preliminary assays against MCF-7 breast cancer cells revealed an IC₅₀ of 5.3 µM, comparable to tamoxifen (IC₅₀ 4.8 µM). Mechanistic studies attribute this activity to:
-
G1 Cell Cycle Arrest: Upregulation of p21 and p27 cyclin-dependent kinase inhibitors.
-
Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 10 µM.
Antimicrobial Activity
Against Gram-negative pathogens:
| Pathogen | MIC (µM) | Reference Compound (MIC) |
|---|---|---|
| Pseudomonas aeruginosa | 12.5 | Ciprofloxacin (0.5) |
| Escherichia coli | 25.0 | Ampicillin (2.0) |
The reduced potency compared to clinical antibiotics suggests utility as a scaffold for further optimization .
Comparative Analysis with Structural Analogues
Modifying the chloropyridine or benzamide moieties significantly alters bioactivity:
| Compound Modification | IC₅₀ (MCF-7) | MIC (E. coli) |
|---|---|---|
| 5-Fluoro-pyridine derivative | 8.2 µM | 50.0 µM |
| 4-Methoxybenzamide analogue | 3.1 µM | 12.5 µM |
| N-(5-Chloropyridin-2-yl)-4-methylbenzamide | 5.3 µM | 25.0 µM |
Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while methoxy substitutions improve membrane permeability .
Emerging Applications in Drug Development
Kinase Inhibitor Prodrug Design
Prodrug strategies utilizing pH-sensitive linkers (e.g., hydrazones) enable tumor-selective activation. In murine xenograft models, a prodrug conjugate reduced tumor volume by 62% vs. 41% for the parent compound .
Antibiotic Adjuvants
At sub-inhibitory concentrations (6.25 µM), N-(5-chloropyridin-2-yl)-4-methylbenzamide restored tetracycline activity against efflux-pump-overexpressing Staphylococcus aureus (FICI 0.25) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume